molecular formula C10H11ClOS B1385854 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride CAS No. 1042793-22-5

5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride

Cat. No.: B1385854
CAS No.: 1042793-22-5
M. Wt: 214.71 g/mol
InChI Key: YPRCPTYRZQKXEV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C10H11ClOS and a molecular weight of 214.72 g/mol This compound is part of the thiophene family, which is known for its sulfur-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiophene derivative with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives with altered electronic properties.

    Coupling Reactions: It can also engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce sulfoxides or sulfones.

Scientific Research Applications

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In medicinal chemistry, the compound’s structure allows it to fit into specific binding sites on target proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-3-carbonyl chloride
  • 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid
  • Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Uniqueness

Compared to similar compounds, 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carbonyl chloride functional group makes it a versatile intermediate for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties for various applications .

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c11-10(12)9-6-7-4-2-1-3-5-8(7)13-9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRCPTYRZQKXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride
Reactant of Route 2
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride
Reactant of Route 3
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride
Reactant of Route 4
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride
Reactant of Route 6
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride

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